molecular formula C12H14N2O B8737299 Spiro[indoline-3,3'-piperidin]-2-one

Spiro[indoline-3,3'-piperidin]-2-one

Cat. No.: B8737299
M. Wt: 202.25 g/mol
InChI Key: SVSIGYKHPRVZCP-UHFFFAOYSA-N
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Description

Spiro[indoline-3,3'-piperidin]-2-one is a bicyclic compound featuring a fused indoline and piperidin system connected via a spiro junction at the C3 position of the indoline moiety. This structural motif confers unique conformational rigidity and stereochemical complexity, making it a promising scaffold in medicinal chemistry. Its derivatives have been explored for diverse biological activities, including anticancer, antimicrobial, and central nervous system (CNS) receptor modulation .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

spiro[1H-indole-3,3'-piperidine]-2-one

InChI

InChI=1S/C12H14N2O/c15-11-12(6-3-7-13-8-12)9-4-1-2-5-10(9)14-11/h1-2,4-5,13H,3,6-8H2,(H,14,15)

InChI Key

SVSIGYKHPRVZCP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1)C3=CC=CC=C3NC2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Spiro[indoline-3,3'-pyrrolidin]-2-one

Structural Differences : Replaces the six-membered piperidine ring with a five-membered pyrrolidine.
Biological Activity : Exhibits high affinity for 5-HT6 receptors (submicromolar Ki values), implicated in CNS disorders like Alzheimer’s disease. Substituents such as phenylsulfonyl groups enhance receptor binding .
Synthetic Accessibility : Synthesized via multi-step routes involving cyclization and sulfonylation, with moderate yields (e.g., 70% for compound 17 ) .

Parameter Spiro[indoline-3,3'-piperidin]-2-one Spiro[indoline-3,3'-pyrrolidin]-2-one
Ring Size Piperidine (6-membered) Pyrrolidine (5-membered)
Key Therapeutic Target Under investigation 5-HT6 receptors (CNS)
Notable Substituent N/A Phenylsulfonyl
Synthetic Yield 36–99% (varies by route) 53–77%

Spiro[indoline-3,4'-piperidine]-2-one Derivatives

Structural Differences : Piperidine ring fused at the C4 position of indoline instead of C3.
Biological Activity : Designed as EGFR/HER2 inhibitors. Derivatives (e.g., A1-A4 ) showed 7–27% inhibition of EGFR-wt kinase at 0.5 µM, outperforming Neratinib (2%) . Cyclopropane-substituted analogues (B1-B7 ) demonstrated altered kinase selectivity, highlighting the impact of ring substitution .

Compound Series Structural Modification EGFR-wt Inhibition (%) ERBB2 Inhibition (%)
A1-A4 Aminopyridine-containing 7–27 9–34
B1-B7 Piperidine → cyclopropane Data not reported Data not reported
C1-C4 Indoline → benzmorpholine Data not reported Data not reported

Spirooxindoles with Pyrano/Pyrimidine Systems

Structural Differences: Incorporates pyrano[2,3-d]pyrimidine rings instead of piperidine. Biological Activity: Derivatives (e.g., 3g, 3h) exhibited moderate cytotoxicity (IC50: 10–50 µM) against A549 and MCF-7 cancer cells. Halogen substituents (Cl, Br) enhanced activity . Synthetic Route: Catalyzed by BTC/TPPO, achieving 53–77% yields .

Compound Substituents Anticancer Activity (IC50, µM) Melting Point (°C)
3g 2',4',6-Trichloro-7'-phenyl 12.5 (A549) 229
3h 6-Bromo-2',4'-dichloro-7'-phenyl 18.4 (MCF-7) 210

Spiro[cyclopropane-1,3'-indolin]-2'-one

Structural Differences: Replaces piperidine with a cyclopropane ring. Biological Activity: Limited data, but structural rigidity may influence pharmacokinetic properties. Similarity score: 0.95 vs. This compound .

Structural-Activity Relationship (SAR) Insights

  • Ring Size and Position: Smaller rings (pyrrolidine) favor CNS receptor binding, while larger systems (pyrano-pyrimidine) enhance anticancer activity .
  • Substituents : Halogens (Cl, Br) and sulfonyl groups improve cytotoxicity and receptor affinity, respectively .
  • Synthetic Flexibility : Piperidine-based spiro compounds are more synthetically tractable (yields up to 99%) compared to cyclopropane-containing analogues .

Q & A

Q. What are the primary synthetic routes for Spiro[indoline-3,3'-piperidin]-2-one, and how are reaction conditions optimized?

The synthesis typically involves coupling indoline derivatives with piperidine rings. A common method uses benzenesulfonyl chloride under alkaline conditions, yielding the spirocyclic structure via nucleophilic substitution . Optimization focuses on solvent selection (e.g., acetonitrile), catalyst choice (e.g., tetrabutylammonium iodide), and reaction time, with yields improved using continuous flow reactors for scalability . Purity is validated via TLC and HPLC, ensuring reproducibility .

Q. How is structural characterization of this compound performed?

Key techniques include:

  • NMR Spectroscopy : Assigns proton and carbon environments, confirming spirojunction and substituent positions (e.g., δH 7.2–7.4 ppm for aromatic protons) .
  • HRMS : Validates molecular formula (e.g., C₁₃H₁₅N₂O for 1-Methyl derivatives) .
  • X-ray Crystallography : Resolves 3D conformation, as seen in triclinic crystals (α = 81.257°) for derivatives like 2'-Hydroxymethyl-1'-(4-methylphenyl) .

Q. What preliminary biological screening methods are used to assess anticancer activity?

Antiproliferative activity is tested against panels like NCI-60 cancer cell lines (e.g., MCF7, PaCa-2) using MTT assays. IC₅₀ values are compared to reference drugs (e.g., 5-fluorouracil), with derivatives showing sub-micromolar potency highlighted for further study .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of potent derivatives?

SAR analysis identifies critical substituents:

  • Fluorine/Bromine at C5 : Enhances target binding via halogen interactions (e.g., 5-Fluoro derivatives show 79% yield and improved EGFR inhibition) .
  • Pivaloyl groups : Increase metabolic stability and solubility, as seen in 1'-Pivaloyl analogs .
  • Spiro rigidity : Modulating ring size (piperidine vs. pyrrolidine) alters selectivity for kinases like CDK4/6 .

Q. How do multi-target mechanisms explain the compound’s anticancer and antiviral potential?

The spiro scaffold inhibits multiple pathways:

  • Kinase inhibition : Blocks EGFR and VEGFR-2 activation, disrupting proliferation signals .
  • Antiviral activity : Derivatives dock into SARS-CoV-2 main protease (Mᵖʳᵒ) active sites, with binding energies <−8 kcal/mol .
  • Synergistic effects : Co-targeting CDK and c-Met reduces drug resistance in pancreatic cancer models .

Q. What strategies resolve contradictions in reported biological data across studies?

Discrepancies in IC₅₀ values (e.g., BEL-7402 vs. MCF7) are addressed by:

  • Standardized assays : Replicating protocols (e.g., identical serum concentrations) .
  • Metabolic profiling : Identifying cytochrome P450 interactions that alter efficacy .
  • Crystallographic validation : Comparing ligand-protein co-crystal structures to confirm binding modes .

Q. How can computational models enhance spirocyclic compound design?

  • Molecular docking : Predicts binding to EGFR (PDB: 1M17) and VEGFR-2 (PDB: 2OH4) .
  • QSAR models : Relate logP values (<3.5) to blood-brain barrier penetration for neuroprotective analogs .
  • MD simulations : Assess stability of spiro-piperidine conformers over 100-ns trajectories .

Q. What analytical methods resolve structural ambiguities in complex derivatives?

  • 2D NMR (COSY, NOESY) : Differentiates diastereomers in hexahydrospiro[indoline-3,3'-pyrrolizin]-2-one .
  • LC-MS/MS : Detects trace impurities (<0.1%) in scaled-up syntheses .
  • SC-XRD : Confirms absolute configuration of nitro-substituted derivatives (e.g., 2′-Methyl-2′-nitro-1′-phenyl) .

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